Sulforhodamine methanethiosulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

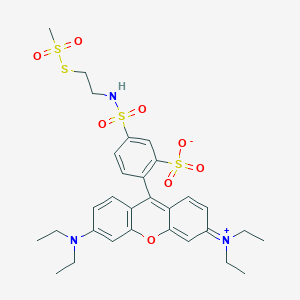

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCGEWZGVLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404857 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-71-6 | |

| Record name | Sulforhodamine methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTS-rhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Sulforhodamine Methanethiosulfonate Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, quantitative data, and experimental protocols associated with the Sulforhodamine methanethiosulfonate (MTS-SR) reaction. MTS-SR is a valuable tool in biological research, enabling the specific fluorescent labeling of cysteine residues in proteins for a wide range of applications, including protein tracking, conformational analysis, and fluorescence resonance energy transfer (FRET) studies.

Core Reaction Mechanism

The fundamental reaction of this compound involves the highly specific and rapid interaction between the methanethiosulfonate (MTS) group and the sulfhydryl (thiol) group of a cysteine residue. This reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond. This covalent linkage attaches the sulforhodamine fluorophore to the protein of interest.

The reaction is highly selective for cysteine residues over other amino acid side chains under typical physiological pH conditions (pH 6.5-7.5). The primary byproduct of this reaction is methanesulfinic acid, which is a small, volatile molecule that generally does not interfere with subsequent applications.[1] A key advantage of the MTS chemistry is the potential for reversibility. The newly formed disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for the removal of the fluorescent label if required.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its reaction.

Table 1: Reaction Kinetics and Properties

| Parameter | Value | Reference/Notes |

| Reaction Type | Nucleophilic substitution | Thiolate attacks the MTS group. |

| Reactive Group | Methanethiosulfonate (-S-SO₂-CH₃) | Reacts with sulfhydryl groups (-SH). |

| Intrinsic Reactivity (MTS reagents) | ~10⁵ M⁻¹s⁻¹ | This is a general value for MTS reagents and indicates a very fast reaction rate. Specific kinetics for MTS-SR may vary.[1] |

| Byproduct | Methanesulfinic acid (CH₃SO₂H) | Decomposes to volatile products.[1] |

| Reversibility | Yes | Reversible with reducing agents like DTT.[1] |

Table 2: Spectroscopic Properties of Sulforhodamine

| Parameter | Value | Reference/Notes |

| Excitation Maximum (λex) | ~583 nm | In methanol. |

| Emission Maximum (λem) | ~603 nm | In methanol. |

| Quantum Yield (Sulforhodamine 101) | 0.605 | In PBS. This is for the parent fluorophore and serves as a good estimate. |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | At ~575 nm in methanol. |

| Solubility | Soluble in DMF or DMSO |

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of a protein with this compound.

Materials

-

Protein of interest with at least one accessible cysteine residue

-

This compound (MTS-SR)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.2-7.5

-

Reducing agent (optional, for pre-reduction of protein): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Protocol

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues may be oxidized (forming disulfide bonds), pre-treat the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature to reduce the disulfide bonds.

-

Crucially , remove the reducing agent before adding MTS-SR. This can be achieved by dialysis, buffer exchange, or using a desalting column. TCEP does not need to be removed if using maleimide chemistry, but it is good practice to remove it for MTS reactions to avoid competition.

-

-

MTS-SR Stock Solution Preparation:

-

Immediately before use, dissolve MTS-SR in anhydrous DMF or DMSO to a concentration of 10 mM. MTS reagents are susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.[2]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the MTS-SR stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is typically rapid, but incubation time can be optimized.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. This will react with any unreacted MTS-SR.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein, which can be identified by its color and by monitoring the absorbance at 280 nm (for protein) and ~583 nm (for sulforhodamine).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (~583 nm) using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Mandatory Visualizations

Reaction Mechanism

Caption: Chemical reaction mechanism of this compound with a protein cysteine residue.

Experimental Workflow

Caption: Experimental workflow for labeling a protein with this compound.

References

Sulforhodamine Methanethiosulfonate: A Technical Guide to its Chemical Properties, Structure, and Applications in Thiol Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Sulforhodamine Methanethiosulfonate (MTS-Rhodamine). This thiol-reactive fluorescent probe is a valuable tool for researchers in various fields, including biochemistry, cell biology, and drug discovery, enabling the specific labeling and detection of sulfhydryl groups in proteins and other biomolecules.

Core Chemical Properties and Structure

This compound is a derivative of the bright pink aminoxanthene dye, sulforhodamine. The key feature of this compound is the methanethiosulfonate (MTS) group, which imparts its reactivity towards thiol groups.

Structure:

The core structure consists of the sulforhodamine fluorophore, which provides the desirable spectroscopic properties, linked to a methanethiosulfonate reactive group.

-

IUPAC Name: 2-(3,6-bis(diethylamino)-9-(2,4-disulfophenyl)xanthylium-9-yl)-5-((2-(methylsulfonyl)ethyl)disulfanyl)benzenesulfonate

-

Alternate Names: MTS-rhodamine[1]

-

CAS Number: 386229-71-6[1]

-

Appearance: Dark purple solid[1]

-

Purity: Typically ≥97%[1]

-

Storage: For long-term storage, it is recommended to store at -20°C and protect from light.[2]

The methanethiosulfonate group is a highly efficient thiol-modifying agent that forms a disulfide bond with the sulfhydryl group of cysteine residues in proteins.[3][4] This reaction is specific and proceeds rapidly under mild conditions.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related sulforhodamine dyes.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇N₃O₈S₄ | [1] |

| Molecular Weight | 695.89 g/mol | [1] |

| Spectroscopic Property | Value (in Methanol) | Source |

| Excitation Maximum (λex) | ~583 nm | [2] |

| Emission Maximum (λem) | ~603 nm | [2] |

Note: The spectroscopic data is for the closely related MTS-Sulforhodamine 101 and serves as a strong estimate for this compound.

For comparison, the spectroscopic properties of Sulforhodamine B are:

| Spectroscopic Property | Value | Source |

| Excitation Maximum (λex) | 565 nm | [6][7][8] |

| Emission Maximum (λem) | 586 nm | [6][7][8] |

The molar extinction coefficient and quantum yield for the related Sulforhodamine 101 provide a useful reference:

| Property | Value (in Ethanol) | Source |

| Molar Extinction Coefficient (ε) | 139,000 cm⁻¹M⁻¹ | [9] |

| Quantum Yield (Φ) | 0.9 |

Experimental Protocols

The primary application of this compound is the labeling of free sulfhydryl groups in proteins. The following provides a general protocol for protein labeling. It is important to note that optimal conditions may vary depending on the specific protein and experimental setup.

Protein Labeling with this compound

Objective: To covalently label cysteine residues in a protein with this compound for fluorescent detection.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds prior to labeling

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Protocol:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Remove the reducing agent immediately before labeling using a desalting column.

-

-

Probe Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the protein, which can be identified by its color and by monitoring the absorbance at 280 nm (for protein) and ~583 nm (for the dye).

-

-

Determination of Labeling Efficiency (Degree of Labeling):

-

Measure the absorbance of the purified labeled protein at 280 nm and the excitation maximum of the dye (~583 nm).

-

The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Signaling Pathways and Experimental Workflows

While this compound is a tool for biochemical analysis rather than a direct participant in signaling pathways, it is instrumental in studying them. For instance, it can be used to label specific cysteine residues whose redox state changes in response to cellular signaling events, such as oxidative stress.

Reaction Mechanism of Thiol Labeling

The methanethiosulfonate group reacts with a cysteine residue to form a stable disulfide bond, releasing methanesulfinic acid as a byproduct.

General Workflow for Visualizing Protein S-Sulfenylation

This workflow illustrates how a thiol-reactive probe like this compound can be used in a broader experimental context to study protein S-sulfenylation, a key post-translational modification in redox signaling.

References

- 1. scbt.com [scbt.com]

- 2. MTS-Sulforhodamine 101 (Texas Red®) - Biotium [biotium.com]

- 3. Methanethiolation of the liberated cysteine residues of human alpha 2-macroglobulin treated with methylamine generates a derivative with similar functional characteristics as native alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ttuhsc.edu [ttuhsc.edu]

- 6. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 7. Sulforhodamine B - Biotium [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. Extinction Coefficient [Sulforhodamine 101] | AAT Bioquest [aatbio.com]

Technical Guide: Spectroscopic and Reactive Properties of Sulforhodamine Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance and emission spectra of Sulforhodamine Methanethiosulfonate (SR-MTS), a thiol-reactive fluorescent dye. The information contained herein is intended to support researchers and professionals in the fields of biochemistry, cell biology, and drug development in the effective application of this reagent.

Core Spectroscopic Properties

Spectral Data Summary

The following table summarizes the key quantitative spectral data for MTS-Sulforhodamine 101, which is expected to be nearly identical to this compound.

| Parameter | Value | Solvent |

| Excitation Maximum (λEx) | 583 nm | Methanol |

| Emission Maximum (λEm) | 603 nm | Methanol |

Data for the closely related compound MTS-Sulforhodamine 101.[1]

Experimental Protocols

Determination of Absorbance and Emission Spectra

This protocol outlines the general procedure for characterizing the spectral properties of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, or an appropriate buffer)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to a working concentration in the desired final solvent (e.g., methanol). The final absorbance at the λmax should ideally be between 0.05 and 0.1 to avoid inner filter effects.

-

Absorbance Spectrum Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used for the working solution to serve as a blank.

-

Measure the absorbance of the working solution across a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength at which the highest absorbance is recorded is the absorbance maximum (λmax).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorbance maximum (λmax) or a wavelength close to it.[2]

-

Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 580-800 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λEm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λEm).

-

Scan the excitation wavelengths over a range shorter than the emission wavelength (e.g., 400-600 nm).

-

The resulting spectrum should closely resemble the absorbance spectrum.

-

Protocol for Labeling Proteins with this compound

This protocol provides a general workflow for the covalent labeling of cysteine residues in a protein of interest.

Materials:

-

Protein with accessible cysteine residue(s)

-

This compound

-

Reaction Buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5)[3]

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Quenching reagent (e.g., glutathione or mercaptoethanol)

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP. If DTT is used, it must be removed by dialysis prior to adding the dye.[4]

-

Dye Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF (e.g., 10 mM).[4]

-

Conjugation Reaction:

-

Quenching: Add a low molecular weight thiol (e.g., glutathione) to consume any unreacted dye.[3]

-

Purification: Remove the unreacted dye and byproducts from the labeled protein using size-exclusion chromatography or dialysis.

-

Determination of Labeling Efficiency: The degree of labeling can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.[4]

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the key steps in determining the absorbance and emission spectra of a fluorescent compound like this compound.

Caption: Workflow for determining the spectral properties of SR-MTS.

Thiol-Reactive Labeling of Proteins

This diagram outlines the process of labeling a protein with this compound, targeting cysteine residues.

Caption: Workflow for protein labeling with SR-MTS.

References

- 1. MTS-Sulforhodamine 101 (Texas Red®) - Biotium [biotium.com]

- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

Sulforhodamine Methanethiosulfonate: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Photophysical Properties

The utility of a fluorescent probe is largely determined by its quantum yield and photostability.

-

Quantum Yield (Φ) : This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for sensitive detection.

-

Photostability : This refers to the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule studies and time-lapse imaging.

While specific data for SR-MTS is lacking, the photophysical properties of the parent dye, Sulforhodamine 101, provide a valuable benchmark. The introduction of the methanethiosulfonate group may influence these properties.

Data for Sulforhodamine 101

| Property | Value | Solvent | Reference |

| Quantum Yield | 0.9 | Ethanol | [1] |

| 0.605 | PBS | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of quantum yield and photostability.

Quantum Yield Determination (Relative Method)

The relative method is a widely used technique that compares the fluorescence of an unknown sample to that of a standard with a known quantum yield.[1][3]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sulforhodamine methanethiosulfonate (SR-MTS)

-

Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 0.9)[4]

-

Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the SR-MTS and the standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Measure Fluorescence Emission Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each dilution.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the SR-MTS (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Photostability Measurement

Photostability is assessed by quantifying the decrease in fluorescence intensity over time upon continuous illumination.[5][6]

Materials:

-

Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon lamp)

-

Quartz cuvette

-

Solution of SR-MTS in the desired solvent with an initial absorbance of approximately 0.1.

Procedure:

-

Initial Fluorescence Measurement: Place the cuvette with the SR-MTS solution in the spectrofluorometer and record the initial fluorescence intensity (F₀) at the emission maximum.

-

Continuous Illumination: Continuously illuminate the sample with the excitation light source.

-

Time-Lapse Fluorescence Measurement: Record the fluorescence intensity (F_t) at regular time intervals over a defined period.

-

Data Analysis: Plot the normalized fluorescence intensity (F_t / F₀) as a function of time. The rate of fluorescence decay is an indicator of the photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be determined from this plot.

Applications in Research

SR-MTS is a powerful tool for site-specific labeling of proteins to study their structure and function. A primary application is in Förster Resonance Energy Transfer (FRET) experiments to measure intramolecular distances and detect conformational changes.

Workflow for Protein Labeling and FRET Analysis

The following workflow outlines the general steps for using SR-MTS in a FRET-based study of protein conformational changes. This example assumes the use of a second fluorophore as a FRET donor.

Caption: Workflow for studying protein conformational changes using SR-MTS in FRET.

Signaling Pathway Investigation using Site-Directed Fluorescent Labeling

SR-MTS can be used to label specific proteins within a signaling pathway to monitor their conformational status or interactions in response to cellular signals.

Caption: Probing a signaling pathway with SR-MTS labeled receptors.

Conclusion

This compound holds significant promise as a specific and robust fluorescent probe for elucidating protein structure and function. While direct photophysical data for SR-MTS remains to be published, the information available for the parent sulforhodamine dyes, combined with the established protocols presented in this guide, provides a solid foundation for researchers to characterize and utilize this valuable tool. The provided workflows illustrate the potential of SR-MTS in sophisticated applications such as FRET-based analysis of protein dynamics and the investigation of signaling pathways, empowering further discoveries in cellular and molecular biology.

References

- 1. jascoinc.com [jascoinc.com]

- 2. researchgate.net [researchgate.net]

- 3. jascoinc.com [jascoinc.com]

- 4. GB2302094A - Reactive derivatives of sulforhodamine 101 with enhanced hydrolytic stability - Google Patents [patents.google.com]

- 5. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to Sulforhodamine B and Sulforhodamine Methanethiosulfonate: A Comparative Analysis of Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview and comparison of two prominent sulforhodamine derivatives: Sulforhodamine B and Sulforhodamine methanethiosulfonate (MTS-SR). This document details their core applications, provides quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key workflows and principles.

Introduction: The Sulforhodamine Scaffold

Sulforhodamine dyes are a class of bright, photostable fluorescent molecules widely utilized in biological research. Their sulfonic acid groups confer water solubility and reduce the tendency for aggregation, making them excellent candidates for aqueous applications. This guide focuses on two key derivatives with distinct functionalities: Sulforhodamine B, primarily used as a protein stain in cytotoxicity assays and as a neuronal tracer, and this compound, a thiol-reactive probe for specific protein labeling.

Core Applications at a Glance

| Feature | Sulforhodamine B | This compound (MTS-SR) |

| Primary Functionality | Binds electrostatically to basic amino acid residues of proteins. | Covalently reacts with free sulfhydryl (thiol) groups of cysteine residues. |

| Main Applications | - In vitro cytotoxicity and cell proliferation assays (SRB assay).[1][2][3][4] - Quantification of total cellular protein.[5] - Neuronal tracer for morphological studies.[5][6][7] | - Site-specific fluorescent labeling of proteins containing cysteine residues.[8] - Studying protein structure, function, and dynamics. - Tracking protein localization and trafficking. |

| Interaction | Non-covalent, electrostatic. | Covalent, stable thioether bond. |

| Specificity | General protein stain. | Specific to sulfhydryl groups. |

Quantitative Data for Comparison

The following table summarizes the key quantitative properties of Sulforhodamine B and provides estimates for this compound based on the closely related Sulforhodamine 101.

| Property | Sulforhodamine B | This compound (MTS-SR) (estimated) |

| Chemical Formula | C₂₇H₃₀N₂O₇S₂[5] | C₃₀H₃₇N₃O₈S₄[8] |

| Molecular Weight ( g/mol ) | 558.66[9] | 695.89[8] |

| Excitation Maximum (nm) | 565[5][9] | ~586 |

| Emission Maximum (nm) | 586[5][9] | ~605 |

| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~80,000 | ~139,000[10] |

| Quantum Yield (Φ) | Not widely reported | ~0.9 |

| Solubility | Water soluble | Soluble in organic solvents (DMF, DMSO) |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cell viability and cytotoxicity.[3][12] The assay relies on the ability of SRB to bind to cellular proteins in a stoichiometric manner, where the amount of bound dye is proportional to the total protein mass.[13]

Materials:

-

Cells of interest

-

96-well microtiter plates

-

Appropriate cell culture medium

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate spectrophotometer.[13]

Fluorescent Labeling of Proteins with this compound (MTS-SR)

This protocol provides a general procedure for the site-specific labeling of cysteine residues in proteins with MTS-SR. The methanethiosulfonate group reacts specifically with the thiol group of cysteine to form a stable disulfide bond.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound (MTS-SR)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Desalting column or dialysis tubing

-

Organic solvent (e.g., DMF or DMSO)

Procedure:

-

Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT by dialysis or using a desalting column. If using TCEP, removal before labeling is not always necessary.

-

MTS-SR Stock Solution: Prepare a 10-20 mM stock solution of MTS-SR in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-SR stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or glutathione can be added to react with the excess MTS-SR.

-

Purification: Remove the unreacted MTS-SR from the labeled protein using a desalting column or by dialysis against an appropriate buffer.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the sulforhodamine dye at its maximum absorbance wavelength (~586 nm).

Visualizing Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying principles of the techniques discussed.

Caption: Workflow of the Sulforhodamine B cytotoxicity assay.

References

- 1. Sulforhodamine B assay: Significance and symbolism [wisdomlib.org]

- 2. Sulforhodamine-b (SRB) methods: Significance and symbolism [wisdomlib.org]

- 3. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B - Biotium [biotium.com]

- 6. In vivo staining of neocortical astrocytes via the cerebral microcirculation using sulforhodamine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforhodamine labeling of neural circuits engaged in motor pattern generation in the in vitro turtle brainstem-cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 10. Extinction Coefficient [Sulforhodamine 101] | AAT Bioquest [aatbio.com]

- 11. biocompare.com [biocompare.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to Thiol-Reactive Fluorescent Probes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of thiol-reactive fluorescent probes, essential tools for the precise labeling and analysis of proteins. We will delve into the core chemistry, compare key characteristics of common probes, provide detailed experimental protocols, and offer guidance on selecting the optimal probe for your research needs.

Introduction: The Power of Site-Specific Labeling

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization, tracking, and quantification of proteins in complex systems. While several methods exist for protein labeling, thiol-reactive probes offer a distinct advantage: site-specificity. These probes selectively target the sulfhydryl (thiol) groups of cysteine residues, which are relatively rare in proteins compared to amine groups (lysine residues). This specificity allows for controlled, targeted labeling, minimizing the risk of functional disruption and providing a more precise understanding of protein behavior. This approach is invaluable in applications ranging from fundamental protein biochemistry and structural analysis to the development of antibody-drug conjugates (ADCs) and diagnostic assays.[1]

Mechanism of Action: The Chemistry of Thiol-Reactive Probes

Thiol-reactive fluorescent probes primarily belong to two major chemical classes: maleimides and iodoacetamides . Both react with the nucleophilic thiol group of a cysteine residue to form a stable, covalent thioether bond.

Maleimide Chemistry

Maleimides react with thiols via a Michael addition reaction. The thiol group attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.[2][3] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5.[3] Above this range, reactivity with amines can increase, and the maleimide group itself is more susceptible to hydrolysis.[4]

Iodoacetamide Chemistry

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiolate anion of the cysteine attacks the carbon atom adjacent to the iodine, displacing the iodine atom and forming a stable thioether bond.[5] This reaction is typically performed at a slightly more alkaline pH (7.5-8.5) to ensure the thiol group is sufficiently deprotonated and reactive.[4] While effective, iodoacetamides can sometimes show lower specificity than maleimides, with potential side reactions with other residues like histidine or methionine at higher pH.[4][6]

Common Thiol-Reactive Fluorescent Probes: A Comparative Overview

A wide array of fluorescent dyes are available with thiol-reactive functionalities. The choice of dye depends on the specific application, required spectral properties, and the instrumentation available. Below is a summary of some commonly used probes.

| Probe Family | Reactive Group(s) | Key Features & Considerations |

| Alexa Fluor™ | Maleimide | High photostability, high quantum yield, and pH insensitivity. A widely used standard for high-performance imaging.[7][8] |

| DyLight™ | Maleimide | Bright and photostable dyes that are highly water-soluble, allowing for higher labeling ratios without precipitation.[9] |

| ATTO | Maleimide, Iodoacetamide | Known for exceptional photostability and high fluorescence quantum yields, making them suitable for single-molecule detection and super-resolution microscopy.[10][11] |

| Fluorescein | Maleimide, Iodoacetamide | A classic, bright green fluorophore. Its fluorescence is pH-sensitive and it is more prone to photobleaching than modern dyes.[3][12][13] |

| Rhodamine (e.g., TMR) | Maleimide, Iodoacetamide | Bright, photostable orange-red fluorophores. Less pH-sensitive than fluorescein.[14][15] |

| BODIPY™ | Iodoacetamide, Maleimide | Exhibit sharp excitation and emission peaks and are relatively insensitive to solvent polarity and pH.[16] |

| Cyanine (Cy™) | Maleimide | A family of dyes spanning the visible and near-infrared spectrum. Cy5 is a popular far-red dye, useful for minimizing autofluorescence. |

Quantitative Data for Probe Selection

Selecting the right probe requires careful consideration of its quantitative properties. The following table summarizes key spectral characteristics for a selection of popular thiol-reactive probes to facilitate comparison.

| Fluorescent Probe | Reactive Group | Ex (nm) | Em (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Alexa Fluor™ 488 C5 Maleimide | Maleimide | 493 | 516 | 72,000[7] | ~0.92[17] |

| Alexa Fluor™ 555 C2 Maleimide | Maleimide | 555 | 565 | 150,000 | ~0.1[18] |

| Alexa Fluor™ 647 C2 Maleimide | Maleimide | 651 | 671 | 265,000[19] | ~0.33[2] |

| DyLight™ 488 Maleimide | Maleimide | 493 | 518 | 70,000[9][20] | N/A |

| DyLight™ 550 Maleimide | Maleimide | 562 | 576 | 150,000 | N/A |

| DyLight™ 650 Maleimide | Maleimide | 652 | 672 | 250,000[21][22] | N/A |

| ATTO 550 Maleimide | Maleimide | 554 | 576 | 120,000[23] | 0.80[11][23] |

| ATTO 647N Maleimide | Maleimide | 646 | 664 | 150,000[4][24] | 0.65[24] |

| Fluorescein-5-Maleimide | Maleimide | 492-494 | 515-519 | >80,000[12][13] | N/A |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 543 | 575 | 92,000 | ~0.1[15] |

Experimental Protocols

This section provides a detailed, generalized protocol for labeling a protein with a thiol-reactive maleimide probe.

Protein Preparation and Reduction

-

Prepare Protein Solution : Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[19][25] A typical protein concentration is 1-10 mg/mL (or 50-100 µM).[10][26]

-

Reduce Disulfide Bonds (Optional but Recommended) : Natural proteins often have cysteine residues linked in disulfide bonds, which are unreactive with maleimides.[19] To make these thiols available for labeling, a reducing agent is required.

-

Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[19][25] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the probe.[7]

-

If using a thiol-containing reducing agent like DTT (dithiothreitol), the excess DTT must be removed via dialysis or a desalting column before adding the fluorescent probe.

-

Incubate the reduction reaction for 20-60 minutes at room temperature.[19][21]

-

-

Buffer Exchange (If Necessary) : If the protein buffer contains interfering substances (e.g., DTT, crude cell lysate components), perform a buffer exchange using a desalting column (e.g., Sephadex G-25) into the appropriate labeling buffer.

Labeling Reaction

-

Prepare Dye Stock Solution : Immediately before use, dissolve the thiol-reactive dye in a high-quality anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mM.[10][26] Protect the solution from light.[21]

-

Perform Conjugation :

-

While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[10][25] This ratio should be optimized for each specific protein and application.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, and seal it tightly.[10][26]

-

Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[10][25]

-

Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein conjugate.

-

Column Chromatography : The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[19]

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained and elute later.[4] Collect the fractions containing the colored, fluorescent protein conjugate.

-

-

Dialysis : This method is suitable for water-soluble dyes. Dialyze the reaction mixture against a large volume of storage buffer over an extended period with several buffer changes.

Characterization: Calculating the Degree of Labeling (DOL)

The DOL (or F:P ratio) represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

-

Where CF is the correction factor for the dye (A₂₈₀ / Aₘₐₓ of the free dye).

-

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[25][27]

Key Considerations for Probe Selection

Choosing the most appropriate fluorescent probe is critical for experimental success. Several factors must be balanced to achieve optimal signal-to-noise, stability, and biological compatibility.

-

Spectral Properties : The probe's excitation and emission spectra must match the lasers and filters of your imaging system or plate reader.[28] For multicolor experiments, choose dyes with minimal spectral overlap to prevent signal bleed-through.[28]

-

Brightness : Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.[29] Brighter probes provide a better signal-to-noise ratio.

-

Photostability : For applications involving prolonged light exposure, such as time-lapse microscopy, a highly photostable dye is essential to prevent signal loss from photobleaching.[29]

-

Environmental Sensitivity : Some dyes are sensitive to their environment, changing their fluorescence properties with pH or solvent polarity.[30] While sometimes useful for sensing applications, it is often desirable to have a probe that is stable across a range of experimental conditions.

-

Size and Charge : The size and charge of the fluorophore can potentially interfere with the protein's function or interactions.[29] Smaller probes may be less disruptive.

Applications in Research and Drug Development

Thiol-reactive fluorescent probes are employed across a vast range of scientific disciplines:

-

Proteomics : Used for differential display of proteins in 2D gel electrophoresis (DIGE) and for quantifying protein thiols.[31]

-

Fluorescence Microscopy : Enables the visualization of protein localization, trafficking, and dynamics within live or fixed cells.

-

Antibody-Drug Conjugates (ADCs) : Maleimide chemistry is a key strategy for attaching cytotoxic drugs to antibodies, creating targeted cancer therapies.[3]

-

Biosensors : Probes can be designed to change their fluorescent output upon ligand binding or conformational changes in the protein, enabling the development of FRET-based biosensors.[29]

-

Flow Cytometry : Labeled antibodies are used to identify and sort cell populations based on the expression of specific surface proteins.

By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of thiol-reactive fluorescent probes to advance their scientific and therapeutic objectives.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. Invitrogen Alexa Fluor 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 8. Alexa Fluor™ 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. empbiotech.com [empbiotech.com]

- 13. caymanchem.com [caymanchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Spectrum [DyLight 488] | AAT Bioquest [aatbio.com]

- 17. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]

- 19. Invitrogen Alexa Fluor 647 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 20. stressmarq.com [stressmarq.com]

- 21. Extinction Coefficient [DyLight 650] | AAT Bioquest [aatbio.com]

- 22. FluoroFinder [app.fluorofinder.com]

- 23. FluoroFinder [app.fluorofinder.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. pubcompare.ai [pubcompare.ai]

- 26. aatbio.com [aatbio.com]

- 27. docs.aatbio.com [docs.aatbio.com]

- 28. aatbio.com [aatbio.com]

- 29. Thermo Scientific™ DyLight™ 488 Maleimide | Fisher Scientific [fishersci.ca]

- 30. pubcompare.ai [pubcompare.ai]

- 31. aatbio.com [aatbio.com]

The Cysteine Modifier's Tale: A Technical Guide to Methanethiosulfonate Reagents in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanethiosulfonate (MTS) reagents have become indispensable tools in the biochemist's arsenal for elucidating protein structure and function. This technical guide provides a comprehensive overview of the history, development, and application of these highly reactive, thiol-specific compounds. We delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their use, and illustrate their application in studying complex biological systems such as ion channels and G-protein coupled receptors (GPCRs).

A Historical Perspective: From a Chemical Curiosity to a Biochemical Workhorse

The journey of methanethiosulfonate reagents from niche chemical entities to central players in protein biochemistry is a testament to the ingenuity of researchers seeking to understand the intricate workings of proteins. The pioneering work of Dr. Arthur Karlin and his colleagues in the early 1990s was instrumental in establishing MTS reagents as powerful probes for protein structure and function, particularly for membrane proteins like ion channels.[1][2] Their research laid the foundation for the Substituted-Cysteine Accessibility Method (SCAM), a revolutionary technique that combines site-directed mutagenesis with chemical modification by MTS reagents.[1][2][3]

The core principle of SCAM is elegant in its simplicity: introduce a cysteine residue at a specific position in a protein of interest and then probe its accessibility to a panel of MTS reagents with varying properties such as size, charge, and membrane permeability.[1][2][3] By observing the functional consequences of the covalent modification of the introduced cysteine, researchers can infer valuable information about the local environment of that residue, including its exposure to the aqueous solvent, its position within a channel pore, or its involvement in conformational changes.[1][2][3][4]

Over the years, the repertoire of MTS reagents has expanded significantly, offering a diverse toolkit to address a wide range of biochemical questions.[1][2] From small, charged molecules ideal for probing narrow channels to fluorescently tagged and biotinylated derivatives for more sophisticated applications, the versatility of MTS chemistry continues to drive new discoveries in protein science.

The Chemistry of Cysteine Modification: A Quantitative Look

The utility of MTS reagents stems from their highly specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues to form a disulfide bond. This reaction is significantly faster than that of other common sulfhydryl-modifying reagents like maleimides and iodoacetates. The intrinsic reactivity of MTS reagents with thiols is on the order of 105 M-1s-1.[5] This high reactivity allows for efficient labeling of cysteine residues even at low concentrations and over short time scales, minimizing off-target effects and preserving the native protein structure.

The reactivity of MTS reagents is, however, influenced by several factors, most notably pH. The reaction proceeds via the nucleophilic attack of the thiolate anion (S-) on the sulfur atom of the methanethiosulfonate group. Therefore, the reaction rate is dependent on the pKa of the cysteine thiol group (typically around 8-9) and the pH of the surrounding medium.

A crucial aspect of working with MTS reagents is their stability in aqueous solutions. They are susceptible to hydrolysis, which inactivates the reagent. The rate of hydrolysis is also pH-dependent and varies between different MTS derivatives. For instance, at pH 7.5 and ambient temperature, MTSET has a half-life of approximately 10 minutes, while MTSES is slightly more stable with a half-life of about 20 minutes.[6][7] This underscores the importance of preparing fresh solutions of MTS reagents immediately before use.

Quantitative Data Summary

The following table summarizes key quantitative data for some of the most commonly used MTS reagents. Please note that the second-order rate constants can vary depending on the specific protein environment of the cysteine residue.

| Reagent | Abbreviation | Charge | Membrane Permeability | Second-Order Rate Constant with Cysteine (M-1s-1) | Hydrolysis Half-life (pH 7.5) |

| (2-Aminoethyl)methanethiosulfonate | MTSEA | Positive | Permeable | ~1-5 x 104 | ~7 minutes |

| [2-(Trimethylammonium)ethyl]methanethiosulfonate | MTSET | Positive | Impermeable | ~2.5 x 104 | ~10 minutes[6] |

| Sodium (2-sulfonatoethyl)methanethiosulfonate | MTSES | Negative | Impermeable | ~1 x 104 | ~20 minutes[7] |

| Methyl methanethiosulfonate | MMTS | Neutral | Permeable | ~1 x 103 | Not readily available |

Experimental Protocols: A Practical Guide

The successful application of MTS reagents hinges on meticulous experimental design and execution. Here, we provide detailed protocols for two key applications: the Substituted-Cysteine Accessibility Method (SCAM) for mapping ion channel pore accessibility and a general protein labeling protocol.

Substituted-Cysteine Accessibility Method (SCAM) for Ion Channel Pore Lining Residues

This protocol outlines the steps to identify amino acid residues that line the pore of an ion channel.

1. Materials:

-

Expression system for the ion channel of interest (e.g., Xenopus oocytes, HEK293 cells)

-

Site-directed mutagenesis kit

-

MTS reagents (e.g., MTSET, MTSES)

-

Patch-clamp or two-electrode voltage-clamp setup

-

Extracellular and intracellular recording solutions

-

Dithiothreitol (DTT) for reversing the modification

2. Methodology:

-

Step 1: Cysteine-less Channel Construction (Optional but Recommended): If the wild-type channel contains reactive cysteine residues, it is advisable to mutate them to a non-reactive amino acid like serine or alanine to minimize background reactivity.

-

Step 2: Site-Directed Mutagenesis: Individually mutate each residue in the putative pore-lining region to a cysteine.

-

Step 3: Protein Expression: Express the wild-type and cysteine-mutant channels in the chosen expression system.

-

Step 4: Electrophysiological Recording:

-

Obtain a stable whole-cell or single-channel recording from a cell expressing the channel of interest.

-

Establish a baseline current by applying the appropriate agonist to open the channels.

-

-

Step 5: Application of MTS Reagent:

-

Prepare a fresh stock solution of the MTS reagent (e.g., 100 mM in water or DMSO) and dilute it to the final working concentration (typically 1-10 mM) in the extracellular solution immediately before application.

-

Perfuse the cell with the MTS-containing solution for a defined period (e.g., 1-5 minutes).

-

-

Step 6: Assess Modification:

-

Wash out the MTS reagent and re-apply the agonist.

-

A significant and irreversible change in the current amplitude or kinetics indicates that the introduced cysteine is accessible to the MTS reagent and that its modification affects channel function.

-

-

Step 7: Reversibility (Optional): To confirm that the observed effect is due to disulfide bond formation, apply a reducing agent like DTT (e.g., 10 mM) to the cell. Reversal of the MTS effect confirms a specific cysteine modification.

-

Step 8: Data Analysis: Compare the extent and rate of modification for each cysteine mutant to map the residues lining the channel pore. Residues that are readily accessible and whose modification significantly alters channel function are likely to be located within the aqueous pore.

General Protocol for Protein Labeling with MTS Reagents

This protocol provides a general framework for labeling a purified protein with an MTS reagent.

1. Materials:

-

Purified protein with an accessible cysteine residue

-

MTS reagent of choice (e.g., fluorescently labeled or biotinylated)

-

Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Reducing agent (e.g., DTT or TCEP) to ensure the cysteine is in its reduced state (if necessary)

-

Desalting column or dialysis membrane to remove excess MTS reagent

-

Method for detecting the label (e.g., fluorescence spectrophotometer, western blot with streptavidin conjugate)

2. Methodology:

-

Step 1: Protein Preparation:

-

If the protein has been stored in the presence of reducing agents, they must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.

-

Ensure the protein is in a suitable buffer at a concentration that allows for efficient labeling (typically in the µM to mM range).

-

-

Step 2: Reagent Preparation: Prepare a fresh stock solution of the MTS reagent in a suitable solvent (water for charged reagents, DMSO for neutral reagents) at a concentration significantly higher than the desired final reaction concentration.

-

Step 3: Labeling Reaction:

-

Add the MTS reagent to the protein solution to achieve a molar excess of the reagent (typically 10- to 20-fold).

-

Incubate the reaction mixture at room temperature or 4°C for a period ranging from 30 minutes to a few hours. The optimal time and temperature should be determined empirically.

-

-

Step 4: Quenching and Removal of Excess Reagent:

-

Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or DTT.

-

Remove the unreacted MTS reagent and the quenching agent using a desalting column or by dialysis against a suitable buffer.

-

-

Step 5: Confirmation of Labeling:

-

Confirm the successful labeling of the protein using an appropriate detection method. For fluorescently labeled proteins, this can be done by measuring the fluorescence spectrum. For biotinylated proteins, a dot blot or western blot with a streptavidin conjugate can be used.

-

Visualizing the Action: Signaling Pathways and Experimental Workflows

To better illustrate the application of MTS reagents, we provide the following diagrams created using the DOT language.

Caption: A flowchart illustrating the key steps of the Substituted Cysteine Accessibility Method (SCAM).

References

- 1. Molecular transport through membranes: Accurate permeability coefficients from multidimensional potentials of mean force and local diffusion constants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Cell Membrane Permeability In Vitro Part II: Computational Model of Electroporation-Mediated Membrane Transport* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for Tentative Evaluation of Membrane Permeability Coefficients for Sodium and Potassium Ions in Unicellular Organisms [file.scirp.org]

- 7. Rates and Stoichiometries of Metal Ion Probes of Cysteine Residues within Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Sulforhodamine Methanethiosulfonate: An In-Depth Technical Guide for Studying Protein Structure and Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine methanethiosulfonate (MTS-sulforhodamine) is a thiol-reactive fluorescent probe that has emerged as a powerful tool for investigating protein structure, dynamics, and function. Its utility lies in its ability to be site-specifically attached to cysteine residues within a protein, allowing for precise monitoring of conformational changes and intermolecular interactions. This guide provides a comprehensive overview of the principles, experimental protocols, and applications of MTS-sulforhodamine in protein research, with a focus on fluorescence resonance energy transfer (FRET) and the study of ion channel gating.

Sulforhodamine dyes are known for their high water solubility, pH-insensitivity in the physiological range, and excellent photostability, making them well-suited for a variety of biological imaging and spectroscopic applications. The methanethiosulfonate (MTS) group provides a highly specific and efficient means of labeling sulfhydryl groups, primarily from cysteine residues, through the formation of a disulfide bond. This site-directed labeling approach is a cornerstone of modern biophysical studies of proteins.

Core Principles and Mechanism of Action

The fundamental principle behind the use of MTS-sulforhodamine is the specific and covalent modification of cysteine residues. The MTS moiety reacts with the sulfhydryl group of a cysteine to form a disulfide bond, tethering the sulforhodamine fluorophore to a specific site on the protein of interest. This reaction is highly selective for sulfhydryls under mild conditions, minimizing off-target labeling.

For proteins that do not have a naturally occurring cysteine at the desired position, site-directed mutagenesis is employed to introduce a cysteine residue at a specific location. This allows for precise control over the placement of the fluorescent probe, which is crucial for techniques like FRET that are highly dependent on the distance between two fluorophores.

The workflow for using MTS-sulforhodamine typically involves several key steps:

-

Protein Engineering: Introduction of a cysteine residue at a specific site in the protein of interest via site-directed mutagenesis.

-

Protein Expression and Purification: Expression of the mutant protein and purification to homogeneity.

-

Labeling Reaction: Incubation of the purified protein with MTS-sulforhodamine to allow for covalent modification of the introduced cysteine.

-

Purification of Labeled Protein: Removal of unreacted dye and purification of the labeled protein.

-

Biophysical Characterization: Application of fluorescence spectroscopy, FRET, or other techniques to study the labeled protein.

Quantitative Data

The photophysical properties of sulforhodamine dyes make them excellent candidates for quantitative fluorescence studies. While the exact properties can vary slightly depending on the local environment of the attached probe, the following table summarizes key quantitative data for sulforhodamine derivatives.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~583 nm | In methanol.[1] |

| Emission Maximum (λem) | ~603 nm | In methanol.[1] |

| Molar Extinction Coefficient (ε) | ~112,000 M⁻¹cm⁻¹ | For Sulforhodamine 101. |

| Fluorescence Quantum Yield (Φ) | 0.605 | For Sulforhodamine 101 in PBS.[2] |

| Fluorescence Lifetime (τ) | 1-3 ns | Typical range for rhodamine dyes attached to proteins. |

| Förster Radius (R₀) | 40-60 Å | Estimated range with common donor fluorophores like fluorescein or Cy3. The exact value depends on the donor-acceptor pair and their relative orientation.[3] |

Experimental Protocols

Site-Directed Mutagenesis

The introduction of a cysteine residue at a specific location is a prerequisite for site-directed labeling with MTS-sulforhodamine. This is typically achieved using commercially available site-directed mutagenesis kits.

Materials:

-

Plasmid DNA encoding the protein of interest

-

Mutagenic primers containing the desired cysteine codon

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Protocol:

-

Primer Design: Design primers that anneal to the target plasmid and contain the desired mutation to introduce a cysteine codon (TGC or TGT).

-

PCR Amplification: Perform PCR using the mutagenic primers and the plasmid template with a high-fidelity DNA polymerase.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

Protein Labeling with MTS-Sulforhodamine

Materials:

-

Purified protein with a single cysteine residue (typically 1-10 mg/mL)

-

MTS-sulforhodamine

-

Dimethyl sulfoxide (DMSO)

-

Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for pre-reduction of the protein

-

Desalting column (e.g., Sephadex G-25)

Protocol:

-

Protein Preparation: If the protein's cysteine residue is oxidized, it must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature, or with a 2-fold molar excess of TCEP for 30 minutes. Remove the reducing agent using a desalting column equilibrated with the labeling buffer.

-

Dye Preparation: Prepare a 10 mM stock solution of MTS-sulforhodamine in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the MTS-sulforhodamine stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.

Purification of the Labeled Protein

It is crucial to remove unreacted MTS-sulforhodamine from the labeled protein to avoid interference in downstream applications.

Method 1: Size Exclusion Chromatography (SEC) / Desalting Column

-

Equilibrate a desalting column (e.g., a pre-packed PD-10 column or a gravity-flow Sephadex G-25 column) with the desired storage buffer.

-

Apply the labeling reaction mixture to the top of the column.

-

Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained and elute later.

-

Collect the colored fractions corresponding to the labeled protein.

Method 2: High-Performance Liquid Chromatography (HPLC)

For higher purity, reversed-phase HPLC can be used.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the protein. The exact gradient will depend on the hydrophobicity of the protein.

-

Detection: Monitor the elution profile by absorbance at 280 nm (for the protein) and at the excitation maximum of sulforhodamine (~583 nm) for the dye.

-

Collect the fractions that show absorbance at both wavelengths.

Determination of Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of sulforhodamine (~583 nm, A_dye).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_dye of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the dye concentration: Dye Concentration (M) = A_dye / ε_dye where ε_dye is the molar extinction coefficient of sulforhodamine at its absorbance maximum.

-

Calculate the Degree of Labeling: DOL = Dye Concentration / Protein Concentration

Application: Studying Ion Channel Gating with FRET

A powerful application of MTS-sulforhodamine is in the study of conformational changes in proteins, such as the gating of ion channels. By labeling two different sites on an ion channel with a FRET donor and acceptor pair, the distance between these sites can be monitored as the channel transitions between open and closed states.

In this example, MTS-sulforhodamine can be used as a FRET acceptor, often paired with a donor fluorophore like fluorescein or a cyanine dye (e.g., Cy3) attached to another cysteine residue via a maleimide or MTS linkage.

The FRET efficiency (E) is related to the distance (r) between the donor and acceptor by the Förster equation:

E = 1 / [1 + (r / R₀)⁶]

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

By measuring the FRET efficiency in the open and closed states of the channel, one can determine the change in distance between the two labeled sites, providing insights into the structural rearrangements that underlie channel gating.

Conclusion

This compound is a versatile and robust tool for the site-specific labeling of proteins. Its favorable photophysical properties and the specificity of the MTS-cysteine reaction make it an ideal probe for a wide range of applications in protein science. By following the protocols outlined in this guide, researchers can effectively utilize MTS-sulforhodamine to gain valuable insights into protein structure, dynamics, and function, thereby advancing our understanding of complex biological processes and aiding in the development of novel therapeutics.

References

An In-depth Technical Guide to Cysteine Reactivity with Methanethiosulfonate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity between cysteine residues and methanethiosulfonate (MTS) compounds. MTS reagents are invaluable tools in biochemistry and drug discovery for probing protein structure, function, and signaling pathways by selectively modifying cysteine residues. This document details the underlying chemistry, experimental protocols for monitoring the reaction, and the application of this knowledge in broader biological contexts.

Core Concepts: The Chemistry of Cysteine-MTS Reactivity

The fundamental reaction between a cysteine residue and a methanethiosulfonate compound is a nucleophilic attack by the deprotonated thiol group (thiolate) of the cysteine on the electrophilic sulfur atom of the MTS reagent. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.[1][2] The methanesulfinic acid byproduct rapidly decomposes into volatile products, which generally do not interfere with the stability of the newly formed disulfide bond or protein activity.[1]

The reaction is highly specific for cysteine residues under mild conditions and is reversible upon the addition of reducing agents like dithiothreitol (DTT).[1] The rate of this reaction is influenced by several factors, most notably the pH of the solution, which governs the protonation state of the cysteine's thiol group, and the accessibility of the cysteine residue within the protein structure.[1]

Methanethiosulfonate reagents are a versatile class of compounds, often functionalized to carry different charges, fluorophores, or other reporter groups.[1][3] This versatility allows for a wide range of applications, from mapping the topology of membrane proteins to monitoring conformational changes in real-time.[1][3]

Quantitative Data on Cysteine-MTS Reactivity

The intrinsic reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 105 M-1s-1.[1] However, the observed reaction rate with cysteine residues in proteins can vary significantly depending on the local microenvironment of the cysteine. Slower modification rates may indicate that the cysteine is not on the protein's accessible surface but is instead partially buried within a crevice or the pore of a channel protein.[1]

Below is a summary of key quantitative parameters related to cysteine-MTS reactivity and its detection.

| Parameter | Value | Compound/Method | Reference |

| Molar Extinction Coefficient of TNB2- | 14,150 M-1cm-1 at 412 nm | Ellman's Reagent (DTNB) | [4] |

| Molar Extinction Coefficient of NTB | 13,700 M-1cm-1 at 412 nm | Ellman's Reagent (DTNB) | [5] |

| Intrinsic Reactivity of MTS Reagents with Thiols | ~105 M-1s-1 | General MTS Reagents | [1] |

| MTSET Hydrolysis Half-life (pH 7.5, ambient temp) | ~10 minutes | MTSET | [3] |

Key Experimental Protocols

Accurate and reproducible experimental design is critical for studying cysteine-MTS reactivity. Below are detailed protocols for common assays used in this field.

Protocol 1: Quantification of Free Sulfhydryl Groups using Ellman's Assay

This protocol is used to determine the concentration of free cysteine residues in a sample, which can be used to monitor the progress of a reaction with an MTS compound. The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce the chromogenic 2-nitro-5-thiobenzoate (TNB2-), which absorbs strongly at 412 nm.[4][6]

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0 (Reaction Buffer)

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

-

Cysteine Hydrochloride Monohydrate (for standard curve)

-

Spectrophotometer

Procedure:

A. Standard Curve Preparation:

-

Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer.[4]

-

Perform serial dilutions of the cysteine stock solution to create a range of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).[4]

-

To 50 µL of each standard, add a defined volume of Ellman's Reagent Solution (e.g., 50 µL).[4]

-

Incubate the mixture at room temperature for 15 minutes.[4][6]

-

Measure the absorbance of each standard at 412 nm.[4]

-